molecular formula C21H21N3O B11038066 (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11038066
M. Wt: 331.4 g/mol
InChI Key: DARHNCHTUSMRGA-UHFFFAOYSA-N
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Description

The compound “(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a hybrid pyrroloquinolinone derivative characterized by a fused tricyclic core and a phenylhydrazinylidene substituent. Its synthesis likely involves the reaction of a tetrahydroquinoline precursor with phenylhydrazine under acidic conditions, followed by purification via recrystallization from 2-propanol (2-PrOH) . Key structural features include four methyl groups (at positions 4, 4, 6, and 9) and an (E)-configured hydrazone moiety, which may enhance stability and influence π-π stacking interactions in biological systems.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

5,9,11,11-tetramethyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaen-2-ol

InChI

InChI=1S/C21H21N3O/c1-13-10-11-16-14(2)12-21(3,4)24-19(16)17(13)18(20(24)25)23-22-15-8-6-5-7-9-15/h5-12,25H,1-4H3

InChI Key

DARHNCHTUSMRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N3C2=C(C=C1)C(=CC3(C)C)C)O)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the phenylhydrazinylidene group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and pyrroloquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for developing new treatments for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, including stability and reactivity, make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyrrolo[3,2,1-ij]quinolinone derivatives:

Compound Name Substituents Molecular Weight Biological Activity Synthesis Method
Target Compound 4,4,6,9-tetramethyl, phenylhydrazinylidene ~378.4* Not reported; inferred anticoagulant potential from structural analogs Oxalyl chloride-mediated cyclization, phenylhydrazine condensation
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-Ethoxy, 4,4,6-trimethyl 274.14 Not specified Similar to target compound, with ethoxy substitution
(Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)thiazolidin-4-one Thioxothiazolidinone, 4,4,6-trimethyl 372.14 FXa inhibition (IC₅₀: 0.7–40 µM) Condensation of quinolinone with thioxothiazolidinone in acetic acid
1-Methyl-1-(2,2,2-trifluoroethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Trifluoroethyl, methyl ~299.3 Electrochemical trifluoroalkylation demonstrated; bioactivity not reported Catalyst-free electrochemical cyclization
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one 8-Acetyl 215.25 Intermediate for further functionalization; no direct bioactivity Acetylation of parent quinolinone

Notes:

  • *Molecular weight calculated based on formula C₂₄H₂₆N₄O.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Thioxothiazolidinone-containing analogs (e.g., compound in row 3) show potent FXa inhibition due to hydrogen bonding with catalytic residues . The phenylhydrazinylidene group in the target compound may instead interact with hydrophobic pockets or allosteric sites. Methyl groups at positions 4, 6, and 9 likely enhance metabolic stability by reducing oxidative degradation .

Synthetic Flexibility :

  • Derivatives with electron-withdrawing groups (e.g., trifluoroethyl ) require specialized methods like electrochemical cyclization, whereas the target compound’s synthesis follows classical hydrazine condensation .

Potential Applications: Hybrid quinolinones with dual FXa/FXIa inhibitory activity are emerging as anticoagulants . The target compound’s phenylhydrazinylidene moiety could be optimized for dual-target inhibition.

Research Findings and Gaps

  • Anticoagulant Activity: While the target compound’s activity remains unstudied, its structural similarity to FXa inhibitors (e.g., IC₅₀ values in the µM range for thioxothiazolidinone derivatives ) warrants enzymatic assays.
  • Synthetic Challenges : The steric bulk of the tetramethyl groups may complicate further functionalization, necessitating milder reaction conditions.
  • Comparative Solubility: Phenylhydrazinylidene derivatives are less polar than thioxothiazolidinone analogs, which could limit aqueous solubility but improve membrane permeability.

Biological Activity

The compound (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a novel derivative within the pyrroloquinoline family. Its synthesis and biological properties have garnered attention due to potential applications in medicinal chemistry, particularly as an anticoagulant agent. This article reviews its biological activity based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the inhibition of coagulation factors. The following sections summarize key findings from various studies.

Anticoagulant Activity

Recent studies have focused on the compound's ability to inhibit coagulation factors Xa and XIa.

In Vitro Studies

In vitro testing has shown that derivatives of this compound can effectively inhibit both factor Xa and factor XIa. Notably, one study reported:

  • IC₅₀ Values :
    • Factor Xa: 3.68 μM
    • Factor XIa: 2 μM

These values indicate a promising potential for the compound as a dual inhibitor in anticoagulation therapy .

Structure-Activity Relationship (SAR)

The design of hybrid molecules incorporating fragments from known pharmacophores has been a successful strategy in enhancing biological activity. The incorporation of thiazole and hydrazine linkers has been particularly effective in increasing the potency of these compounds against coagulation factors .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of (1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and evaluated their anticoagulant properties. The results revealed that:

  • Ten synthesized compounds showed high inhibition values for both factors.
  • The best-performing compounds demonstrated selectivity towards factor XIa.

This indicates a potential for targeted therapies that could minimize bleeding risks associated with traditional anticoagulants .

Data Table: Biological Activity Summary

Compound NameIC₅₀ (Factor Xa)IC₅₀ (Factor XIa)Notes
(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one3.68 μM2 μMDual inhibitor

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